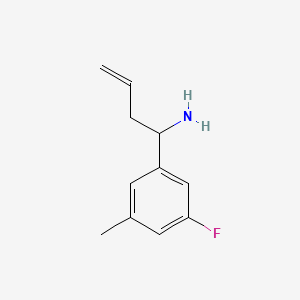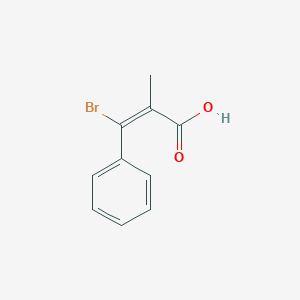
(E)-3-Bromo-2-methyl-3-phenylacrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-Bromo-2-methyl-3-phenylacrylic acid is an organic compound characterized by the presence of a bromine atom, a methyl group, and a phenyl group attached to an acrylic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-Bromo-2-methyl-3-phenylacrylic acid typically involves the bromination of 2-methyl-3-phenylacrylic acid. This can be achieved through the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: (E)-3-Bromo-2-methyl-3-phenylacrylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of substituted derivatives like amides or thioethers.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
(E)-3-Bromo-2-methyl-3-phenylacrylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive bromine atom.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3-Bromo-2-methyl-3-phenylacrylic acid involves its interaction with molecular targets through its reactive bromine atom. This can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The compound may also participate in redox reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
3-Bromo-2-methylacrylic acid: Lacks the phenyl group, resulting in different reactivity and applications.
2-Methyl-3-phenylacrylic acid:
3-Bromo-3-phenylacrylic acid: Lacks the methyl group, leading to variations in its properties and applications.
Uniqueness: (E)-3-Bromo-2-methyl-3-phenylacrylic acid is unique due to the combination of its bromine, methyl, and phenyl groups, which confer distinct reactivity and potential for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C10H9BrO2 |
|---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
(E)-3-bromo-2-methyl-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C10H9BrO2/c1-7(10(12)13)9(11)8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13)/b9-7+ |
InChI Key |
HPZVCOIYBKTVPI-VQHVLOKHSA-N |
Isomeric SMILES |
C/C(=C(/C1=CC=CC=C1)\Br)/C(=O)O |
Canonical SMILES |
CC(=C(C1=CC=CC=C1)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


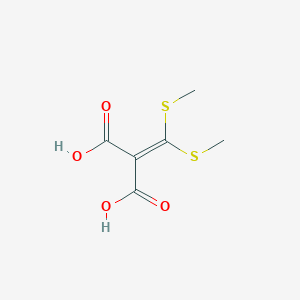
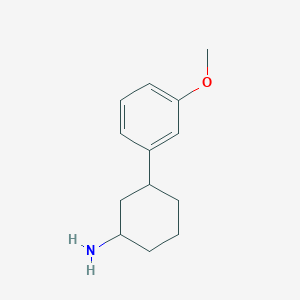
![ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B12982128.png)
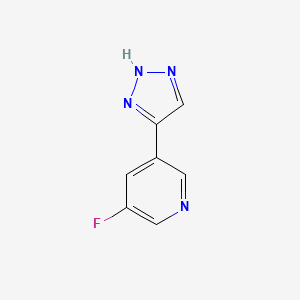
![Methyl 1-aminospiro[2.3]hexane-5-carboxylate hydrochloride](/img/structure/B12982154.png)
![6-Benzyl-2-(2,4-dimethoxybenzyl)-2,6-diazaspiro[3.5]nonane](/img/structure/B12982161.png)
![6-(6-Chloropyridin-3-yl)-5,7-diazaspiro[3.4]oct-5-en-8-one](/img/structure/B12982162.png)
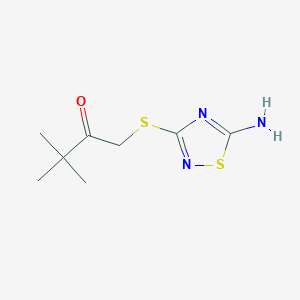
![4-Chloro-5,8-dihydro-6H-pyrano[3,4-d]pyrimidin-2-amine](/img/structure/B12982175.png)
![7-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12982177.png)
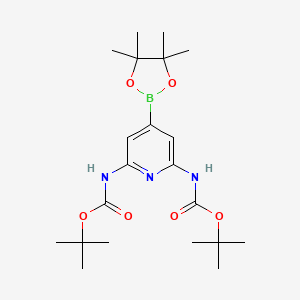
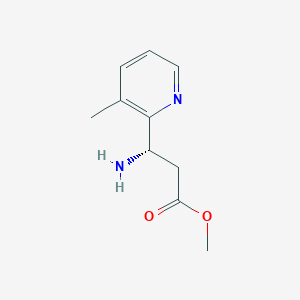
![(S)-5',6'-Dihydrospiro[piperidine-4,4'-pyrrolo[1,2-b]pyrazol]-5'-amine](/img/structure/B12982189.png)
